N-benzyl-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has gained attention in the scientific community due to its potential medical applications. This compound is a member of the imidazole family and has been found to exhibit interesting biochemical and physiological effects. In
Scientific Research Applications
Antiprotozoal Activity
Research has demonstrated the synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. These compounds exhibit strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing the effectiveness of metronidazole, the standard drug for these parasites (Pérez‐Villanueva et al., 2013).
Antimicrobial and Antitumor Properties
Another study focused on derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds, especially a prototype carbamate, exhibited low minimal inhibition concentrations against various H. pylori strains, including those resistant to metronidazole or clarithromycin. The compounds displayed minimal activity against other commensal or pathogenic microorganisms, suggesting a targeted antimicrobial effect (Carcanague et al., 2002).
Glutaminase Inhibition for Cancer Therapy
A series of analogs to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), were synthesized to identify more potent GLS inhibitors with improved drug-like properties. These analogs demonstrated similar potency and better solubility than BPTES, suggesting their potential in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models (Shukla et al., 2012).
Antioxidant, Analgesic, and Anti-inflammatory Actions
Investigations into the computational and pharmacological potential of various heterocyclic novel derivatives, including 1,3,4-oxadiazole and pyrazole derivatives, revealed their capacity for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibited binding and moderate inhibitory effects across different assays, highlighting their pharmacological versatility (Faheem, 2018).
properties
IUPAC Name |
N-benzyl-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-2-25-18-10-8-17(9-11-18)23-13-12-21-20(23)26-15-19(24)22-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUZYFJOFOBIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.